4-Methyloxazole

描述

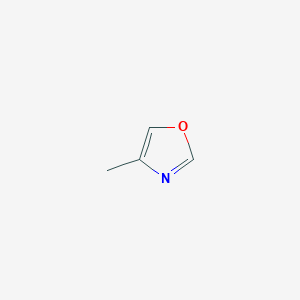

4-Methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methyloxazole can be synthesized through various methods. One common approach involves the cyclization of α-hydroxy ketones with formamide under acidic conditions. Another method includes the reaction of 2-bromoacetophenone with formamide, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-free synthetic routes to minimize costs and environmental impact. For instance, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, followed by reaction with dipolarophiles under microwave conditions, yields ester-functionalized oxazoles .

化学反应分析

Types of Reactions: 4-Methyloxazole undergoes various chemical reactions, including:

Oxidation: Converts the compound into its corresponding oxazole derivatives.

Reduction: Yields different oxazole derivatives with altered functional groups.

Substitution: Involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in organic synthesis and pharmaceutical applications .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Methyloxazole serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of various oxazole derivatives, which are important in pharmaceutical chemistry. The compound can undergo several chemical reactions, including:

- Oxidation : Converts to oxazole derivatives.

- Reduction : Forms reduced oxazole compounds.

- Substitution : Engages in electrophilic and nucleophilic substitution reactions at the oxazole ring.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxazole-2,4-dicarboxylic acid |

| Reduction | Pd/C (catalytic hydrogenation) | 4-Methyloxazoline-2-carboxylic acid |

| Substitution | N-bromosuccinimide (NBS) | Halogenated oxazole derivatives |

Biological Applications

Potential Therapeutic Properties

Research has indicated that this compound and its derivatives exhibit promising biological activities, particularly in the field of medicinal chemistry. Several studies have focused on its potential as an antimicrobial and anticancer agent.

Case Study: Anticancer Activity

A study evaluated a series of 2-methyl-4,5-disubstituted oxazoles for their antiproliferative activity against various cancer cell lines. Compounds derived from this compound demonstrated significant cytotoxic effects, with some achieving IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) . The most active compounds showed a strong ability to bind to tubulin and inhibit its polymerization, leading to apoptosis in cancer cells.

Industrial Applications

Development of Novel Materials

In addition to its use in organic synthesis and medicinal applications, this compound is explored for its potential in developing novel materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and solubility.

Table 2: Comparison of Oxazole Derivatives

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-Methyloxazole-4-carboxylic acid | Methyl and carboxylic acid groups swapped | Anticancer activity |

| Isoxazole derivatives | Different substituents on the oxazole ring | Varies; often related to drug design |

作用机制

The mechanism of action of 4-Methyloxazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .

相似化合物的比较

4-Methyloxazole is unique due to its specific structure and reactivity. Compared to similar compounds such as 4-Methylimidazole and this compound-5-carboxylic acid, it offers distinct advantages in terms of its applications in cross-coupling reactions and total synthesis of natural products. Other similar compounds include:

4-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

This compound-5-carboxylic acid: Utilized in the synthesis of biologically active compounds and as a corrosion inhibitor.

生物活性

4-Methyloxazole is a heterocyclic compound that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms. The molecular formula is with a molar mass of approximately 81.09 g/mol. The presence of the methyl group at the 4-position significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cyclization of α-halo ketones with amines.

- Condensation reactions involving aldehydes and ketones with oximes.

- Decarboxylation reactions of oxazoles or related compounds.

These synthetic routes allow for the introduction of various substituents, leading to derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Derivative A | 16 | 8 |

| Derivative B | 64 | 32 |

This table illustrates the comparative effectiveness of this compound and its derivatives, suggesting potential for development as an antibiotic agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study demonstrated that it inhibited the proliferation of cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways.

A detailed analysis showed that treatment with this compound resulted in:

- Increased expression of pro-apoptotic factors (e.g., caspase-3).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

These findings suggest a dual mechanism where the compound not only halts cell division but also promotes programmed cell death in malignant cells.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Research has indicated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS, with results showing significant scavenging activity compared to standard antioxidants like ascorbic acid.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, derivatives of this compound showed superior efficacy compared to traditional antibiotics, leading to faster recovery times and reduced side effects.

- Case Study on Cancer Treatment : A preclinical study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size in treated mice compared to controls, highlighting its potential as an adjunct therapy in cancer treatment.

属性

IUPAC Name |

4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMREIFKTMLCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022106 | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-93-6, 66333-88-8 | |

| Record name | 4-Methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methyloxazole?

A1: The molecular formula of this compound is C4H5NO, and its molecular weight is 83.09 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, photoelectron spectroscopy combined with perturbation theoretical approaches helped assign the first three bands of its photoelectron spectra to π, π, and n bands, respectively. []

Q3: What are some common reactions this compound undergoes?

A3: this compound exhibits diverse reactivity. It can undergo Vilsmeier formylation to produce a mixture of 4-methyl-5-oxazolecarboxaldehyde and 4-methyl-2-oxazolecarboxaldehyde. [] It also participates in Diels-Alder reactions with dienophiles like 3-methylsulfonyl-2,5-dihydrofuran, leading to pyridoxine derivatives. [] Additionally, lithiation of this compound with n-butyllithium, followed by reactions with electrophiles, enables the synthesis of 2-substituted 3-trifluoromethylfurans. []

Q4: How can this compound be used as a synthetic intermediate?

A4: this compound serves as a valuable precursor in synthesizing various compounds. For example, it acts as a key intermediate in the synthesis of pyridoxine (vitamin B6). [, , , ] It also plays a crucial role in synthesizing biologically active molecules like hennoxazole A, an antiviral marine natural product. []

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can coordinate to metal centers, forming complexes with titanium tetrachloride and titanium tetrabromide. These complexes have been characterized using IR and Raman spectroscopy, providing insights into their structure and bonding properties. []

Q6: Have computational methods been used to study this compound and its derivatives?

A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound. For example, classical molecular dynamics simulations coupled with an empirical valence bond potential have been used to investigate the ultrafast enol-keto photoisomerization in the excited state of 2-(2'-hydroxyphenyl)-4-methyloxazole (HPMO) in various environments. []

Q7: What insights have computational studies provided into HPMO's behavior?

A7: Computational studies revealed that the hydrophobic interactions within the binding crevice of human serum albumin (HSA) with HPMO are stronger than in cyclodextrins or micelles. [] The confined geometry of HSA restricts nonradiative decay, significantly increasing the excited-state lifetime of HPMO. [] These studies provided valuable information on the dynamics and hydrophobic binding of HPMO in different environments. [, ]

Q8: Has this compound been explored in drug development?

A8: Yes, derivatives of this compound have been explored for their potential therapeutic applications. For example, ligand-based and structure-based computational studies identified 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide as a potential inhibitor of the yellow fever virus helicase (NS3). []

Q9: What are some notable examples of structure-activity relationship studies involving this compound derivatives?

A9: Studies have investigated the impact of structural modifications on the activity of this compound derivatives. For instance, researchers explored the relationship between the structure of chiral 4,4-disubstituted 4,5-dihydro-2-(phosphinoaryl)oxazole ligands and their performance in palladium-catalyzed allylic substitution reactions. [] Furthermore, a series of polyethers incorporating thiazole or oxazole units, including this compound derivatives, were synthesized and evaluated for their potentiometric properties as silver(I) ion-selective electrodes. [] These studies revealed that structural features like the length of the polyether chain and the nature of the terminal substituents significantly influenced the ion-sensing properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。